molecular formula C7H8ClNO2S B13304403 (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B13304403
M. Wt: 205.66 g/mol
InChI Key: PPKLROFQLFUYPS-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 2-position, and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative without the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .

Scientific Research Applications

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The thiophene ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-thiophen-3-YL)propanoic acid: Similar structure but without the chlorine substituent.

    2-Amino-3-(2-bromothiophen-3-YL)propanoic acid: Similar structure with a bromine substituent instead of chlorine.

    2-Amino-3-(2-methylthiophen-3-YL)propanoic acid: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine substituent can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

PPKLROFQLFUYPS-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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